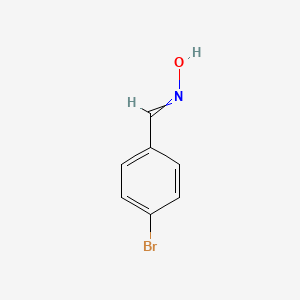
4-Bromobenzaldehyde oxime
描述
4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldoxime, where a bromine atom is substituted at the para position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding 4-bromobenzaldoxime as a crystalline solid .
Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldoxime are not extensively documented, the general approach involves the large-scale synthesis of 4-bromobenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process is optimized for high yield and purity, often involving recrystallization and purification steps .
化学反应分析
Reduction Reactions
The oxime group undergoes hydrogenation to yield primary amines. This reaction typically employs catalytic hydrogenation under mild conditions:
Reaction :
-
Conditions :
-
Catalyst: 10% Pd/C or Raney nickel
-
Solvent: Ethanol or methanol
-
Pressure: 1–3 atm H₂
-
Temperature: 25–50°C
-
-
Yield : ~85–90% (estimated from analogous oxime reductions).
The mechanism involves sequential hydrogenolysis of the N–O bond followed by reduction of the imine intermediate.
Cycloaddition Reactions
This compound participates in 1,3-dipolar cycloadditions to form heterocyclic compounds like isoxazoles. A notable example involves hypervalent iodine(III) reagents (e.g., Koser’s reagent) to generate nitrile oxide intermediates:
Reaction :
\text{this compound} \xrightarrow[\text{PhI(OAc)_2}]{\text{CH}_3\text{CN}} \text{Nitrile oxide} \xrightarrow{\text{Enaminone}} \text{Isoxazole derivative}
| Parameter | Details |
|---|---|
| Reagent | Koser’s reagent (hydroxy(tosyloxy)iodobenzene) |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Yield | 87% (reported for analogous reaction) |
This method enables regioselective synthesis of 3,5-disubstituted isoxazoles, valuable in medicinal chemistry .
Acid-Catalyzed Rearrangements
Under acidic conditions, the oxime undergoes Beckmann rearrangement to form nitriles:
Reaction :
-
Conditions :
-
Acid: Concentrated H₂SO₄ or PCl₅
-
Temperature: 80–100°C
-
-
Mechanism : Protonation of the hydroxyl group followed by migration of the aryl group to the adjacent nitrogen, resulting in nitrile formation.
Nucleophilic Substitution
The electron-withdrawing bromine atom activates the benzene ring for electrophilic substitution, while the oxime group directs reactivity:
Example Reaction : Chlorination
| Positional Selectivity | Directing Group Influence |
|---|---|
| Meta to bromine | Oxime acts as a para-directing group |
This reactivity is leveraged to synthesize polysubstituted aromatic compounds.
Comparative Reactivity
The table below contrasts this compound with related compounds:
| Compound | Reactivity Profile | Key Differences |
|---|---|---|
| 4-Chlorobenzaldehyde oxime | Faster nucleophilic substitution due to smaller Cl | Lower steric hindrance |
| Benzaldehyde oxime | No halogen-driven ring activation | Reduced electrophilic substitution reactivity |
| 4-Nitrobenzaldehyde oxime | Enhanced electron deficiency | Higher propensity for reduction |
科学研究应用
Chemical Synthesis Applications
4-Bromobenzaldehyde oxime serves as a crucial intermediate in the synthesis of several organic compounds. Its utility in synthetic chemistry is highlighted by its roles in:
- Pharmaceuticals : It is involved in the production of various pharmaceutical agents. The oxime group allows for further modifications that can enhance biological activity or specificity.
- Agrochemicals : Similar to pharmaceuticals, derivatives of this compound are used to develop agrochemical products that can improve crop yields or pest resistance.
- Dyes and Pigments : The compound's reactivity enables its use in the synthesis of dyes and pigments, where it contributes to the color properties of the final products.
Biological Research
Research has demonstrated that this compound interacts significantly with biological systems:
- Enzyme Interaction : It has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions can lead to reactivation of these enzymes from inhibition caused by organophosphate compounds, which is critical in neuropharmacology .
- Ligand Properties : The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their biological implications.
Mechanistic Insights
The mechanism of action for this compound involves its ability to act as both a nucleophile and electrophile. This duality allows it to participate in various chemical transformations:
- Nucleophilic Substitution Reactions : The presence of the bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions where it can form new carbon-nitrogen bonds .
- Oxidation and Reduction Processes : It can be oxidized to 4-bromobenzonitrile or reduced to 4-bromoaniline, showcasing its versatility as a precursor in synthetic pathways.
Case Study 1: Synthesis of Isoxazoles
A study demonstrated the use of this compound in the oxidative cycloaddition reaction with unsaturated substrates. This method produced various isoxazole derivatives efficiently, indicating its potential in developing new therapeutic agents for bacterial infections and pain relief .
Case Study 2: Neuropharmacological Applications
Research highlighted its role in reactivating inhibited acetylcholinesterase enzymes, suggesting potential applications in treating organophosphate poisoning. This underscores its importance in toxicology and pharmacology studies aimed at developing antidotes for nerve agents .
作用机制
The mechanism of action of 4-bromobenzaldoxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom and the oxime group allows it to participate in a wide range of chemical transformations. Its molecular targets and pathways depend on the specific reaction and conditions employed .
相似化合物的比较
Benzaldoxime: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4-Chlorobenzaldoxime: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluorobenzaldoxime: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 4-Bromobenzaldehyde oxime is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H |
InChI 键 |
UIIZGAXKZZRCBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NO)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














